molecular formula C23H27N3OS B2616425 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide CAS No. 392320-29-5

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide

Cat. No.: B2616425
CAS No.: 392320-29-5
M. Wt: 393.55
InChI Key: KDQNITULDZURQB-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide is a complex organic compound that features a unique combination of adamantane, thiadiazole, and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide typically involves multiple steps. One common route starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield the corresponding thiosemicarbazide. This intermediate is cyclized to form the 1,3,4-thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the adamantane or thiadiazole rings.

    Substitution: Various substitution reactions can occur, particularly at the benzyl and cyclopropane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

Uniqueness

What sets N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide apart is its combination of the adamantane, thiadiazole, and cyclopropane moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c27-20(19-6-7-19)26(14-15-4-2-1-3-5-15)22-25-24-21(28-22)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,16-19H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQNITULDZURQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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